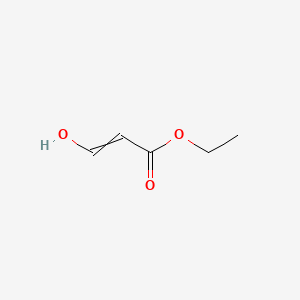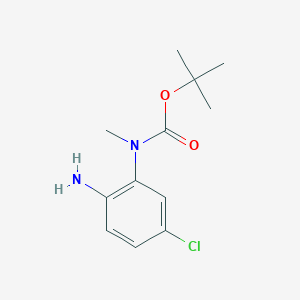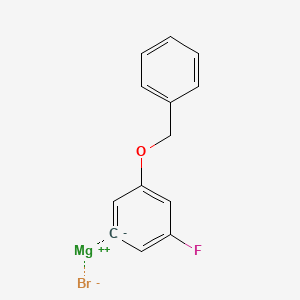
N-(tert-Butoxycarbonyl)-O-(2-nitrophenyl)-L-threonine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-Butoxycarbonyl)-O-(2-nitrophenyl)-L-threonine is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a nitrophenoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-O-(2-nitrophenyl)-L-threonine typically involves the protection of the amino group with a Boc group, followed by the introduction of the nitrophenoxy substituent. One common method involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Butanoic Acid Backbone: The protected amino acid is then coupled with a suitable butanoic acid derivative using standard peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic substitution reaction, typically using a nitrophenol derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(tert-Butoxycarbonyl)-O-(2-nitrophenyl)-L-threonine can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or lithium aluminum hydride.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions, where the Boc group is removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), are used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of free amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
N-(tert-Butoxycarbonyl)-O-(2-nitrophenyl)-L-threonine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-(tert-Butoxycarbonyl)-O-(2-nitrophenyl)-L-threonine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The nitrophenoxy group can interact with specific amino acid residues in the enzyme’s active site, while the Boc-protected amino group provides steric hindrance and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-2-(Boc-amino)-3-(2-methoxyphenoxy)butanoic Acid: Similar structure but with a methoxy group instead of a nitro group.
(2S,3R)-2-(Boc-amino)-3-(2-chlorophenoxy)butanoic Acid: Similar structure but with a chloro group instead of a nitro group.
(2S,3R)-2-(Boc-amino)-3-(2-bromophenoxy)butanoic Acid: Similar structure but with a bromo group instead of a nitro group.
Uniqueness
The presence of the nitrophenoxy group in N-(tert-Butoxycarbonyl)-O-(2-nitrophenyl)-L-threonine imparts unique electronic and steric properties, making it distinct from its analogs. The nitro group is electron-withdrawing, which can influence the compound’s reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C15H20N2O7 |
|---|---|
Molekulargewicht |
340.33 g/mol |
IUPAC-Name |
(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenoxy)butanoic acid |
InChI |
InChI=1S/C15H20N2O7/c1-9(23-11-8-6-5-7-10(11)17(21)22)12(13(18)19)16-14(20)24-15(2,3)4/h5-9,12H,1-4H3,(H,16,20)(H,18,19)/t9-,12+/m1/s1 |
InChI-Schlüssel |
JCAOAZHOFRRSMS-SKDRFNHKSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC1=CC=CC=C1[N+](=O)[O-] |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-Cyano-N'-[4-(3-methoxypyridin-2-yl)butyl]-N''-methylguanidine](/img/structure/B8619172.png)




![Ethyl 1-{[(4-chlorophenyl)amino]carbonothioyl}piperidine-4-carboxylate](/img/structure/B8619249.png)






